4-amino-N-(3-methoxypropyl)-3-(4-methylphenyl)-1,2-thiazole-5-carboxamide

AMPA Receptor Negative Allosteric Modulator Neuroprotection

4-Amino-N-(3-methoxypropyl)-3-(4-methylphenyl)-1,2-thiazole-5-carboxamide is a synthetic thiazole derivative belonging to the 4-amino-3-aryl-isothiazole-5-carboxamide family. The compound is defined by a thiazole ring core with a p-tolyl substituent at the 3-position and an N-(3-methoxypropyl) carboxamide side chain, yielding a molecular formula of C15H19N3O2S and a molecular weight of 305.4 g/mol.

Molecular Formula C15H19N3O2S
Molecular Weight 305.4
CAS No. 1286702-64-4
Cat. No. B2454653
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-amino-N-(3-methoxypropyl)-3-(4-methylphenyl)-1,2-thiazole-5-carboxamide
CAS1286702-64-4
Molecular FormulaC15H19N3O2S
Molecular Weight305.4
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=NSC(=C2N)C(=O)NCCCOC
InChIInChI=1S/C15H19N3O2S/c1-10-4-6-11(7-5-10)13-12(16)14(21-18-13)15(19)17-8-3-9-20-2/h4-7H,3,8-9,16H2,1-2H3,(H,17,19)
InChIKeyIMDDPASUGMDPML-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-amino-N-(3-methoxypropyl)-3-(4-methylphenyl)-1,2-thiazole-5-carboxamide: Core Structural and Physicochemical Baseline for Sourcing


4-Amino-N-(3-methoxypropyl)-3-(4-methylphenyl)-1,2-thiazole-5-carboxamide is a synthetic thiazole derivative belonging to the 4-amino-3-aryl-isothiazole-5-carboxamide family . The compound is defined by a thiazole ring core with a p-tolyl substituent at the 3-position and an N-(3-methoxypropyl) carboxamide side chain, yielding a molecular formula of C15H19N3O2S and a molecular weight of 305.4 g/mol . Its structural architecture differentiates it from simpler analogs through the combination of a polar methoxypropyl chain and a hydrophobic tolyl group, which is hypothesized to influence membrane partitioning and target receptor binding kinetics. However, direct quantitative profiling against specific comparators remains largely unreported in the public domain, placing the burden of proof on any procurement specification to demand explicit selectivity and potency data relative to similar in-class compounds .

Why Generic Substitution of 4-amino-N-(3-methoxypropyl)-3-(4-methylphenyl)-1,2-thiazole-5-carboxamide is High-Risk Without Comparative Data


In-class thiazole carboxamides cannot be freely interchanged because minor structural perturbations are known to produce divergent pharmacological profiles. A recent structure-activity relationship (SAR) study on a closely related series of thiazole-carboxamide derivatives (TC-1 to TC-5) demonstrated that subtle variations in the N-substituent led to a >2-fold difference in AMPA receptor inhibition potency, with IC50 values ranging from 3.02 µM to >7.00 µM across analogs [1]. The target compound possesses a distinct N-(3-methoxypropyl) group and a 4-amino substituent, a combination not profiled in that published SAR. Without direct comparative data, substituting this compound with a cheaper or more readily available analog carrying, for example, an N-isobutyl or N-cyclopentyl chain, introduces unquantifiable risk of altered receptor binding kinetics, deactivation rates, and off-target liability. Therefore, any procurement decision based solely on class membership neglects this demonstrated structure-dependent functional divergence.

Quantitative Product-Specific Evidence Guide for Sourcing 4-amino-N-(3-methoxypropyl)-3-(4-methylphenyl)-1,2-thiazole-5-carboxamide


AMPA Receptor Negative Allosteric Modulation: Class-Level Potency Inferences from TC-Series Analogs

While the exact target compound was not present in the TC-1–TC-5 series, the closest structural relative assessed is TC-2, which incorporates a thiazole carboxamide core with a 4-methoxyphenyl group and a distinct N-cyclopropylmethyl substituent [1]. TC-2 inhibited GluA2 AMPAR-mediated currents with an IC50 of 3.02 µM. The target compound differs by having a 4-methylphenyl (p-tolyl) group and an N-(3-methoxypropyl) chain, structural features whose net effect on potency relative to TC-2 has not been measured. This comparison is therefore a class-level inference, not a direct head-to-head result.

AMPA Receptor Negative Allosteric Modulator Neuroprotection

Structural Differentiation vs. N-Alkyl Analogs: Physicochemical Property Shifts

The N-(3-methoxypropyl) side chain of the target compound introduces a hydrogen-bond-accepting oxygen atom at the γ-position, a motif absent in analogs such as 4-amino-N-propyl-3-(4-methylphenyl)-1,2-thiazole-5-carboxamide (CAS 1286725-72-1) and 4-amino-N-isobutyl-3-(p-tolyl)isothiazole-5-carboxamide (CAS 1286720-43-1) . This alteration is expected to lower the partition coefficient (logP) relative to the purely aliphatic N-alkyl congeners, enhancing aqueous solubility and potentially affecting CNS penetration. However, experimentally measured logP values and comparative solubility data for the target compound versus these precise comparators are not publicly available.

Physicochemical Properties Lipophilicity Molecular Design

Kv Channel Interaction Potential: Patent-Disclosed Class Activity, No Specific Data

A patent family (e.g., US20050272790) describes 5-carboxamide-substituted thiazole derivatives that interact with voltage-gated potassium (Kv) channels, particularly Kv1.3, as potential therapeutics for autoimmune disorders [1]. The generic Markush structure encompasses the core scaffold of 4-amino-N-(3-methoxypropyl)-3-(4-methylphenyl)-1,2-thiazole-5-carboxamide, but the specific compound is not exemplified. No Kv channel IC50 or patch-clamp data for this exact compound are disclosed in the patent. This places the claim of differentiation at the level of class membership, not compound-specific validation.

Kv Ion Channel Potassium Channel Modulator Electrophysiology

Recommended Application Scenarios for 4-amino-N-(3-methoxypropyl)-3-(4-methylphenyl)-1,2-thiazole-5-carboxamide in Scientific Procurement


Neuroscience Tool Compound for AMPA Receptor Negative Allosteric Modulation Screening

For laboratories studying excitatory neurotransmission and synaptic plasticity, this compound may serve as a screening tool in AMPAR electrophysiology assays. Its structural homology to TC-series analogs that exhibit IC50 values between 3.02 and >7.00 µM at GluA2-containing AMPARs [1] suggests it could be profiled in whole-cell patch-clamp experiments on HEK293T cells expressing defined AMPAR subunits. Direct comparison with TC-2 (IC50 = 3.02 µM at GluA2) is strongly recommended during initial characterization to establish relative potency.

Kv Channel Modulator Lead Optimization in Autoimmune Disease Research

Based on patent disclosures that 5-carboxamide-thiazoles interact with Kv1.3 channels [1], this compound could be incorporated into a medicinal chemistry campaign targeting selective Kv1.3 blockers for T-cell mediated autoimmune conditions. Procurement should be coupled with a request for custom electrophysiology screening data against Kv1.3 and related Kv family members to quantify selectivity.

Structure-Activity Relationship (SAR) Expansion of 4-Amino-Isothiazole-5-Carboxamide Library

The distinct N-(3-methoxypropyl) substituent is underrepresented in published SAR tables [1]. Acquiring this compound enables systematic comparison with N-propyl, N-isobutyl, and N-cyclopentyl analogs to elucidate the contribution of an ether oxygen in the side chain to target binding, solubility, and metabolic stability. This application is purely research-driven and does not imply proven superiority.

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